
4-(4-(三氟甲基)-1H-吡唑-1-基)苯酚
描述
4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol is a metabolite of the drug fluoxetine . It is used in the synthesis of polymers and monomers .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been extensively studied . The synthesis of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (TFMP) has also been reported, with the reactions taking place with a number of halogen-substituted molecules in extraordinary yields due to electronic effects .Molecular Structure Analysis
The molecular structure of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol can be found in various databases such as the NIST Chemistry WebBook and ChemSpider . The molecular formula is C7H5F3O .Chemical Reactions Analysis
The oxidative trifluoromethylation reactions of various nucleophiles with CF3SiMe3 in the presence of oxidants have been studied . 4-(Trifluoromethylthio)phenol undergoes reaction with NBS (N -Bromosuccinimide), NIS (N -Iodosuccinimide), HNO3, HNO3/H2SO4, and 4-bromobenzyl bromide to afford bromo-, iodo-, nitro-, and benzyl substituted products .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol can be found in various databases. For instance, its molecular weight is 162.11 g/mol . It has a density of 1.3±0.1 g/cm3, a boiling point of 185.5±35.0 °C at 760 mmHg, and a vapor pressure of 0.5±0.4 mmHg at 25°C .科学研究应用
医药:抗菌剂
酚类化合物中的三氟甲基与有效的抗菌特性有关。这使得“4-(4-(三氟甲基)-1H-吡唑-1-基)苯酚”成为开发新型抗菌剂的候选者,这些抗菌剂可以有效对抗耐药菌株和真菌。 它的结构可以用于合成具有潜在治疗感染应用的衍生物 .
农业:杀虫剂开发
在农业中,该化合物的结构基序对于创建杀虫剂非常有价值。三氟甲基可以增强吡啶的生物活性,吡啶通常用于农用化学品。 该化合物可能导致开发出具有改善安全性特征的更有效的杀虫剂 .
材料科学:聚合物合成
该化合物中的酚基是聚合物合成中的关键官能团。它可以参与创建具有特殊性质的新型聚合物,例如提高耐久性或耐化学性。 这在开发用于工业应用的材料方面特别有用 .
环境科学:环保型阻燃剂
具有三氟甲基的化合物已被探索用于其作为环保型阻燃剂的潜在用途。 所述化合物可以对其抑制燃烧过程中涉及的自由基的能力进行研究,从而有助于更安全的阻燃材料.
分析化学:色谱分析
在分析化学中,具有独特结构的酚类化合物通常用作色谱分析中的标准品或试剂。 “4-(4-(三氟甲基)-1H-吡唑-1-基)苯酚”可用于开发新的分析方法或改进现有方法来检测各种物质 .
生物化学:酶抑制研究
该化合物的特定结构使其在生物化学领域很感兴趣,特别是在酶抑制研究中。 它可以用来了解酶机制或开发抑制剂,这些抑制剂可以调节各种疾病中至关重要的酶促反应 .
药物研究:药物设计
该化合物中三氟甲基和吡唑环的独特组合为药物设计提供了支架。 它可以被修饰以创建具有潜在治疗应用的新药,用于各种医疗状况,包括癌症和代谢疾病 .
催化:精细化学品的合成
最后,在催化领域,酚类化合物通常用作配体或催化剂本身。 该化合物可以成为催化体系的一部分,促进精细化学品的合成,包括药物和农用化学品 .
安全和危害
4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol is considered hazardous. It may cause respiratory irritation, serious eye damage, and skin irritation. It is toxic if swallowed and is a flammable solid . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .
作用机制
Target of action
Phenolic compounds often interact with proteins and enzymes in the body, altering their function .
Mode of action
Without specific studies on “4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol”, it’s difficult to say exactly how it interacts with its targets. Phenolic compounds can form hydrogen bonds with biological targets, which can alter the target’s structure and function .
Biochemical pathways
Phenolic compounds can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The trifluoromethyl group in the compound could potentially affect its pharmacokinetic properties .
Result of action
Without specific information on “4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol”, it’s difficult to say what the molecular and cellular effects of its action are. The effects would depend on the compound’s specific targets and mode of action .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol”. For example, the compound could be more or less stable under certain pH conditions .
生化分析
Biochemical Properties
4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. For instance, it can interact with cytochrome P450 enzymes, affecting their catalytic functions. Additionally, 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol can form hydrogen bonds and hydrophobic interactions with proteins, influencing their conformation and stability .
Cellular Effects
The effects of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol on various cell types and cellular processes are profound. This compound has been observed to alter cell signaling pathways, particularly those involving kinase enzymes. By modulating kinase activity, it can influence gene expression and cellular metabolism. For example, 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol has been shown to affect the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation .
Molecular Mechanism
At the molecular level, 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by occupying the active site, preventing substrate binding and subsequent catalytic reactions. Additionally, this compound can activate certain receptors by mimicking natural ligands, leading to downstream signaling events. Changes in gene expression are often mediated through transcription factors that are modulated by 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol can vary over time. This compound is relatively stable under standard conditions, but it may degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol in animal models are dose-dependent. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or analgesic properties. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Studies have identified threshold doses beyond which adverse effects become significant, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted. The metabolic flux of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol can influence the levels of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes .
属性
IUPAC Name |
4-[4-(trifluoromethyl)pyrazol-1-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)7-5-14-15(6-7)8-1-3-9(16)4-2-8/h1-6,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOQNIALDFJUCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Chloro-2-methylthiazolo[5,4-B]pyridine](/img/structure/B1454453.png)
![[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1454454.png)
![3-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid](/img/structure/B1454455.png)
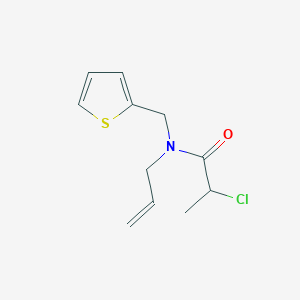


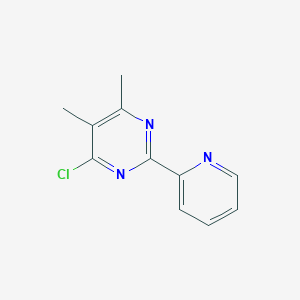
![4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1454467.png)
![2-Chloro-5-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1454468.png)
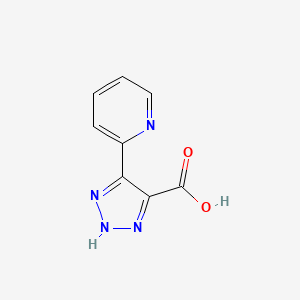
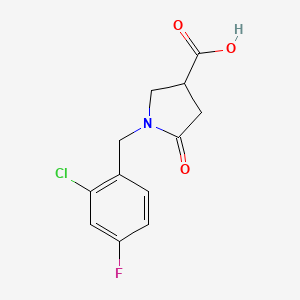
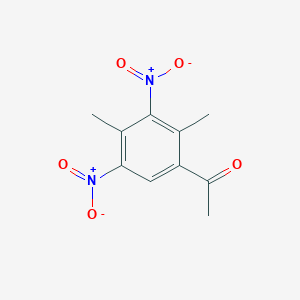

![5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1454474.png)